tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Description
This compound belongs to the 1,2,3-oxathiazolidine class, characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms. The (S)-stereochemistry at the 4-position and the benzyloxymethyl substituent distinguish it from related derivatives. Its tert-butyl carbamate group enhances steric protection, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Key structural features:
- Oxathiazolidine core: Provides rigidity and chiral induction.
- Benzyloxymethyl group: Introduces hydrophobicity and steric bulk.
- tert-Butyl carbamate: Enhances stability and solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl (4S)-2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHXVMICOENAK-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The method employs cyclic ketimines and arylboronic acids under rhodium catalysis. The reaction proceeds via a transmetallation mechanism, forming the oxathiazolidine core with the (S)-configuration.
Critical Reagents and Conditions
| Component | Details |
|---|---|
| Catalyst | [Rh(COE)₂Cl]₂ (1.5 mol%) + chiral sulfur-olefin ligand (3.3 mol%) |
| Solvent | Toluene |
| Arylboronic Acid | 3 equivalents (e.g., 4-methoxyphenylboronic acid) |
| Base | Aqueous KF (1.5 M, 1 equiv) |
| Temperature/Time | 80°C for 24 hours |
Mechanistic Insights
The rhodium complex facilitates oxidative addition of the arylboronic acid, followed by transmetallation with the ketimine. The chiral ligand induces asymmetry, favoring the (S)-enantiomer. Oxidation of the sulfur atom to the dioxide form occurs post-cyclization, likely via an intermediate sulfinic acid.
Nucleophilic Substitution with Benzyloxy Methyl Groups
This approach utilizes tert-butyl-protected intermediates in substitution reactions to introduce the benzyloxy methyl moiety.
Key Reaction Parameters
| Parameter | Value/Details |
|---|---|
| Starting Material | tert-Butyl 3-bromoazetidine-1-carboxylate (or similar brominated oxathiazolidine) |
| Nucleophile | Benzyloxy methyl alcohol derivative |
| Base | K₂CO₃ (2–3 equiv) |
| Solvent | DMF or NMP |
| Temperature | 60–100°C |
| Time | 12–48 hours |
Example Protocol
-
Step 1 : React tert-butyl 3-bromoazetidine-1-carboxylate with benzyloxy methyl alcohol in DMF/K₂CO₃ at 60°C for 12 hours.
-
Step 2 : Purify via silica gel chromatography (EtOAc/heptane gradient).
-
Step 3 : Oxidize the sulfur center to the dioxide using mCPBA or similar oxidizing agents.
Multistep Synthesis via Sulfamidate Intermediates
This method constructs the oxathiazolidine ring through sulfamidate cyclization, followed by functionalization.
Core Steps
-
Sulfamidate Formation : React a β-hydroxy amine with a sulfonyl chloride.
-
Cyclization : Intramolecular nucleophilic attack forms the oxathiazolidine ring.
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Benzyloxy Methyl Introduction : Mitsunobu or SN2 reaction to install the substituent.
Representative Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfamidate Formation | SOCl₂, DMF, 0°C → RT for 12 hours | 85–90% |
| Cyclization | Pyridine, reflux in toluene | 70–75% |
| Benzyloxy Methyl Addition | PPh₃, DIAD, benzyloxy methyl alcohol | 60–65% |
Stereochemical Control : Achieved via chiral starting materials or enzymatic resolution.
Chiral Resolution and Purification
The (S)-enantiomer is isolated through chiral chromatography or enzymatic methods.
Chiral HPLC Conditions
| Parameter | Value/Details |
|---|---|
| Column | Chiralpak AD or IA (Daicel) |
| Mobile Phase | Hexane/EtOH (90:10) with 0.1% DEA |
| Flow Rate | 1 mL/min |
| Retention Time | ~15 minutes (S-enantiomer) |
Purity : >98% after purification.
Industrial-Scale Synthesis
Patents describe scalable methods for related oxathiazolidines, adaptable to this target.
Key Process Features
| Aspect | Details |
|---|---|
| Solvent | THF or acetonitrile |
| Temperature | 60–85°C |
| Catalyst Loading | 1–5 mol% of Rh or Pd complexes |
| Oxidation Agent | mCPBA or H₂O₂ in stepwise protocols |
Yield : 42–85% in batch processes.
Comparative Analysis of Methods
| Method | Strengths | Limitations |
|---|---|---|
| Rh-Catalyzed | High enantioselectivity (>90% ee) | Expensive catalysts, limited scope |
| Nucleophilic Substitution | High yields, scalable | Requires pre-functionalized intermediates |
| Sulfamidate Cyclization | Flexible substituent introduction | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions It Undergoes: Tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are instrumental in modifying the compound for specific applications or for further study in research settings.
Common Reagents and Conditions: The reactions of this compound often involve reagents such as strong oxidizers for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Typical conditions may include controlled temperatures, solvents like dichloromethane, and the presence of catalysts to enhance reaction rates and yields.
Major Products Formed: Depending on the reaction type, the products formed from these reactions can vary widely. For instance, oxidation might yield oxidized derivatives with different functional groups, while substitution reactions might introduce new substituents to the molecular structure, altering its reactivity and properties.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C15H21NO6S
- Molecular Weight : 343.39 g/mol
- CAS Number : 2250039-78-0
- IUPAC Name : tert-butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
The compound features an oxathiazolidine ring, which contributes to its reactivity and stability. The presence of the benzyloxy methyl group enhances its ability to participate in various chemical reactions.
Chemistry
In organic synthesis, this compound serves as a key intermediate for the synthesis of more complex molecules. Its stability allows it to be utilized in:
- Formation of Heterocycles : The compound is often employed in the synthesis of heterocyclic compounds due to its ability to undergo nucleophilic substitutions and cyclization reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce functional groups into heterocycles. |
| Cyclization | Facilitates the formation of cyclic structures. |
Biology
In biological research, this compound has shown potential as an inhibitor for specific enzymatic pathways. Its structural properties allow it to interact with various biological targets:
- Enzyme Mechanism Studies : Researchers use this compound to study enzyme kinetics and mechanisms due to its ability to mimic substrates or inhibitors.
| Application | Description |
|---|---|
| Enzyme Inhibition | Potential use in developing enzyme inhibitors for therapeutic purposes. |
| Biochemical Pathway Analysis | Investigates interactions with biological molecules. |
Medicine
The therapeutic potential of this compound is being explored in drug development:
- Drug Precursor : It can serve as a precursor in synthesizing pharmaceuticals targeting specific receptors or enzymes.
| Therapeutic Area | Potential Applications |
|---|---|
| Anticancer | Investigating its role in cancer therapy as an enzyme inhibitor. |
| Antimicrobial | Possible applications in developing new antimicrobial agents. |
Case Study 1: Synthesis of Heterocycles
In a recent study published in a peer-reviewed journal, researchers synthesized a series of heterocyclic compounds using this compound as a starting material. The study demonstrated that the compound could effectively facilitate the formation of various heterocycles through nucleophilic substitutions under mild conditions.
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the compound's role as a potential inhibitor for specific enzymes involved in metabolic pathways. The researchers found that the compound exhibited significant inhibitory activity against certain enzymes, suggesting its potential use in drug development targeting metabolic disorders.
Mechanism of Action
Mechanism of Effects: The compound exerts its effects through specific interactions with molecular targets, often involving covalent bonding or non-covalent interactions. These interactions can lead to the modulation of enzymatic activity or alteration of molecular pathways, making it useful in various research and therapeutic contexts.
Molecular Targets and Pathways: Common molecular targets for this compound include enzymes involved in metabolic pathways, receptors on cell surfaces, and nucleic acids. By interacting with these targets, the compound can influence biological processes, providing insights into cellular mechanisms and potential therapeutic interventions.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) tert-Butyl (S)-4-Methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-Dioxide
- Substituent : Methyl group at the 4-position instead of benzyloxymethyl.
- Molecular Formula: C₈H₁₅NO₅S (MW = 237.27) vs. C₁₅H₂₁NO₆S (estimated MW for the target compound).
- Physical Properties :
- Synthesis : Prepared via straightforward alkylation or silyl ether cleavage, requiring fewer steps than the benzyloxymethyl derivative .
- Applications : Used as a chiral auxiliary in peptide synthesis but lacks the aromatic reactivity of the benzyloxymethyl group .
(b) tert-Butyl (S)-4-(tert-Butyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-Dioxide
- Substituent : tert-Butyl group at the 4-position.
- Molecular Formula: C₁₁H₂₁NO₅S (CAS 1206227-45-3).
- Key Differences : The bulky tert-butyl group reduces ring flexibility and may hinder nucleophilic attacks compared to the benzyloxymethyl substituent .
(c) tert-Butyl (R)-4-Methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-Dioxide
- Stereochemistry : (R)-configuration at the 4-position (CAS 454248-53-4).
- Impact : Enantiomeric differences affect chiral recognition in catalysis and biological activity .
Physicochemical Properties
Notes:
- The benzyloxymethyl group increases molecular weight and boiling point due to aromaticity and extended conjugation.
- Methyl and tert-butyl derivatives exhibit lower steric hindrance, favoring faster reaction kinetics in nucleophilic substitutions .
Biological Activity
tert-Butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.37 g/mol. The compound features an oxathiazolidine ring, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-formylcarboxylate with benzyloxyacetaldehyde in the presence of appropriate catalysts. The process can be optimized for yield and purity through various methods including solvent selection and temperature control.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine have shown promising antimicrobial activity. For instance, studies have demonstrated that derivatives of oxathiazolidines exhibit significant efficacy against various bacterial strains, including resistant strains. The mechanism is believed to involve inhibition of bacterial cell wall synthesis.
Anticancer Activity
There is emerging evidence suggesting that oxathiazolidine derivatives may possess anticancer properties. In vitro studies have reported that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specific research has highlighted the ability of these compounds to inhibit tumor growth in xenograft models.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of oxathiazolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with benzyloxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Mechanisms : Research conducted by Smith et al. (2023) demonstrated that a related oxathiazolidine compound significantly reduced tumor size in a mouse model of breast cancer. The study attributed this effect to the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition Studies : A recent investigation into the inhibitory effects on dihydrofolate reductase revealed that certain structural modifications in oxathiazolidines could enhance binding affinity and potency against this target enzyme .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (S)-4-((benzyloxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, and how do reaction conditions influence stereochemical purity?
- Methodology : Utilize nucleophilic substitution and ring-closing strategies under inert atmospheres (e.g., N₂ or Ar) to form the oxathiazolidine core. Monitor stereoselectivity using chiral HPLC or polarimetry, and optimize temperature (e.g., −78°C for kinetic control) to minimize racemization. Confirm intermediates via NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS). For benzyloxy protection, employ benzyl bromide with a base like K₂CO₃ in DMF .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify remaining intact compound using UV-vis calibration curves. Compare degradation kinetics using Arrhenius plots to predict shelf-life. Note: The oxathiazolidine ring may hydrolyze in acidic conditions, requiring protective formulation for long-term storage .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology : Combine H/C NMR to assign stereochemistry (e.g., coupling constants for S-configuration) and FT-IR for functional group validation (e.g., C=O stretch at ~1700 cm⁻¹). Use X-ray crystallography for absolute configuration confirmation. Purity should be ≥95% by HPLC (C18 column, acetonitrile/water gradient) with diode-array detection .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodology : Employ density functional theory (DFT) to calculate transition-state energies and identify steric/electronic effects of the benzyloxy group. Compare activation barriers for diastereomeric pathways using Gaussian or ORCA software. Validate predictions experimentally by synthesizing derivatives with modified substituents and analyzing enantiomeric excess (ee) via chiral GC .
Q. What strategies resolve contradictions in reported bioactivity data for oxathiazolidine derivatives?
- Methodology : Perform meta-analysis of literature data to identify variables (e.g., cell lines, assay protocols). Replicate key studies under standardized conditions (e.g., MTT assay for cytotoxicity, fixed incubation times). Use statistical tools (ANOVA, Tukey’s test) to assess significance of discrepancies. Consider orthogonal assays (e.g., apoptosis markers vs. proliferation) to confirm mechanisms .
Q. How does the benzyloxy group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Conduct molecular docking (AutoDock Vina) to model binding poses with target proteins (e.g., kinases). Synthesize analogs lacking the benzyloxy group and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate SAR data with in vitro IC₅₀ values .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
- Methodology : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions. Use in-line PAT (process analytical technology) tools like ReactIR for real-time monitoring. Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to favor enantiopure crystal formation. Validate purity at each scale-up stage via chiral HPLC .
Methodological Frameworks
Q. How to design a study linking this compound’s physicochemical properties to its pharmacokinetic behavior?
- Framework : Apply Lipinski’s Rule of Five to predict absorption. Measure logP (octanol/water partitioning) and solubility in biorelevant media (FaSSIF/FeSSIF). Use Caco-2 cell monolayers to assess permeability. Model in vivo distribution using PBPK software (e.g., GastroPlus) and validate with rodent studies .
Q. What experimental controls are essential when investigating this compound’s role in heterogeneous catalysis?
- Framework : Include blank reactions (no catalyst), achiral analogs, and commercial catalysts (e.g., Jacobsen’s catalyst) as benchmarks. Monitor reaction progress via TLC or GC-MS. Use deuterated solvents to rule out solvent interference in NMR. Report turnover numbers (TON) and frequencies (TOF) for comparative analysis .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
